molecular formula C28H27FN2O3S B2405143 1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892771-58-3

1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No. B2405143
CAS RN: 892771-58-3
M. Wt: 490.59
InChI Key: MZZJONZJZFAPOP-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups. It has a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone core is substituted with a benzyl group, an ethylphenylsulfonyl group, a fluorine atom, and a pyrrolidinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of electron density around the aromatic rings and the sulfonyl group, and regions of electron deficiency around the fluorine atom. The exact three-dimensional structure would depend on the specific conformations of the pyrrolidine ring and the ethyl group .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the sulfonyl group could undergo nucleophilic substitution reactions . The fluorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. Its solubility in different solvents would depend on the polarity of the molecule, which in turn depends on the functional groups present .

Scientific Research Applications

Synthesis and Biological Screening

  • Patel et al. (2009) synthesized various substituted compounds, including those similar to our compound of interest, for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

α1-Adrenergic Receptor Antagonists

  • Rak et al. (2016) developed arylsulfonamide derivatives, structurally related to the compound , as α1-adrenoceptor antagonists with potential uro-selective activity (Rak et al., 2016).

Antibacterial Activity

  • Sheu et al. (1998) explored the antibacterial activities of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their analogs, noting some compounds demonstrated good antibacterial activities (Sheu, Chen, Fang, Wang, & Tzeng, 1998).

Fluorescent Probes

  • Sun et al. (2018) constructed a two-photon fluorescent probe using sulfoxide and 1,8-naphthalimide for detecting DTT, a reducing agent important in biology and medicine (Sun, Xia, Huang, Gu, & Wang, 2018).

Electroluminescent Layers

  • Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including 2-(6-hydroxyhexyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, for application in organic light-emitting devices (Dobrikov, Aleksandrova, & Dobrikov, 2011).

1,3-Dipolar Cycloaddition

  • Peng & Zhu (2001) researched the 1,3-dipolar cycloaddition reactions of N-benzylpyridinium and N-benzylisoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates, leading to fluoroalkyl-substituted indolizine and pyrrolo[2,1-a]isoquinoline derivatives (Peng & Zhu, 2001).

Calcium-Channel Antagonist Activity

  • Linden et al. (2011) synthesized 1,4-dihydropyridine derivatives with potential calcium-channel antagonist activity, which is relevant to the structural class of the compound (Linden, Şafak, Şimşek, & Gündüz, 2011).

properties

IUPAC Name

1-benzyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-2-20-10-12-22(13-11-20)35(33,34)27-19-31(18-21-8-4-3-5-9-21)25-17-26(30-14-6-7-15-30)24(29)16-23(25)28(27)32/h3-5,8-13,16-17,19H,2,6-7,14-15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZJONZJZFAPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

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